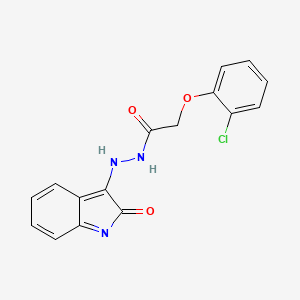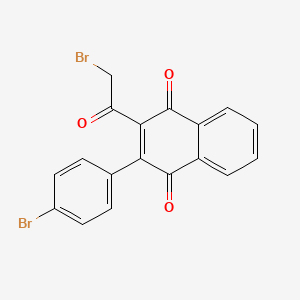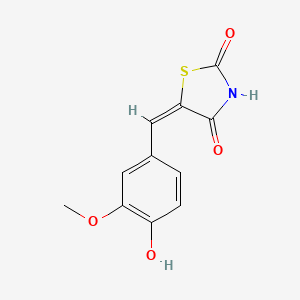
5-(4-Hydroxy-3-methoxy-benzylidene)-thiazolidine-2,4-dione
Übersicht
Beschreibung
5-(4-Hydroxy-3-methoxy-benzylidene)-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C11H9NO4S and its molecular weight is 251.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Hydroxy-3-methoxy-benzylidene)-thiazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Hydroxy-3-methoxy-benzylidene)-thiazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antidiabetic and Antihyperglycemic Activities : Some derivatives of 5-(4-Hydroxy-3-methoxy-benzylidene)-thiazolidine-2,4-dione have shown significant antidiabetic and antihyperglycemic activities. They have been explored for their potential to interact with the peroxisome proliferator-activated receptor-gamma (PPARγ), which plays a critical role in regulating glucose and lipid metabolism. This interaction can potentially lead to insulin sensitization and improved blood glucose levels in diabetic models (Sohda et al., 1982); (Roy et al., 2013).
Antimicrobial and Antifungal Properties : Certain derivatives have demonstrated antimicrobial and antifungal activities. These compounds have been tested against various pathogenic strains and have shown inhibitory effects. This suggests their potential application in combating infectious diseases caused by bacteria and fungi (Stana et al., 2014); (Levshin et al., 2022).
Anti-inflammatory Activities : Some studies have explored the anti-inflammatory properties of derivatives, particularly their interaction with PPARγ, which is known to play a role in the regulation of inflammation. These compounds have shown considerable biological efficacy and may serve as potential leads for developing new anti-inflammatory agents (Barros et al., 2010).
Anticancer Activities : There has been research into the anticancer properties of derivatives, particularly their cytotoxic and genotoxic activities against various human cancer cell lines. These compounds have been found to induce apoptosis and cell cycle arrest in certain cancer cell types, suggesting their potential as anticancer agents (Rodrigues et al., 2018); (Chandrappa et al., 2008).
Metabolic Effects : Certain benzylidene thiazolidinedione derivatives have been studied for their effects on metabolic parameters like insulin resistance, hyperinsulinemia, hyperglycemia, and hyperlipidemia. These studies indicate potential applications in managing metabolic disorders associated with obesity and diabetes (Araújo et al., 2011).
Synthesis and Molecular Design : Numerous studies have focused on the synthesis and structural design of 5-(4-Hydroxy-3-methoxy-benzylidene)-thiazolidine-2,4-dione derivatives to improve their pharmacological properties and understand their structure-activity relationships. These studies are crucial for developing more effective and safer therapeutic agents (Tu Shu-zi, 2007); (Vyas et al., 1999).
Eigenschaften
IUPAC Name |
(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c1-16-8-4-6(2-3-7(8)13)5-9-10(14)12-11(15)17-9/h2-5,13H,1H3,(H,12,14,15)/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAICHBSRWFIESE-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Thiazolidinedione, 5-[(4-hydroxy-3-methoxyphenyl)methylene]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



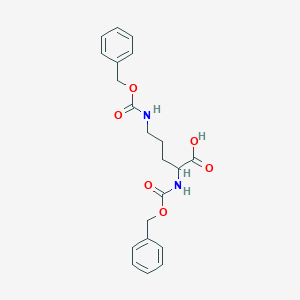
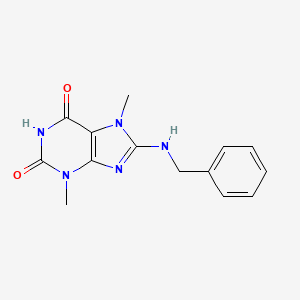

![Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate](/img/structure/B7772948.png)
![(8'aR)-1'-Acetyl-2',3',8',8'a-tetrahydro-5',6'-dimethoxyspiro[2,5-cyclohexadiene-1,7'(1'H)-cyclopent[ij]isoquinolin]-4-one](/img/structure/B7772953.png)
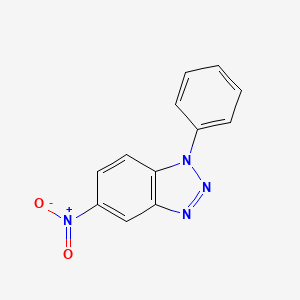
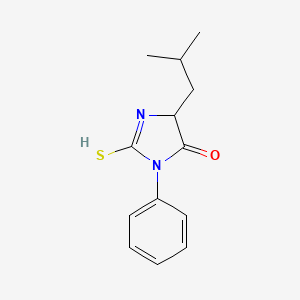
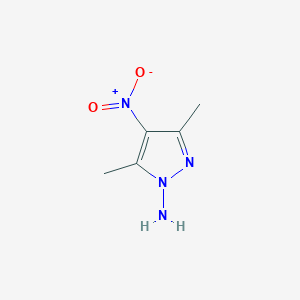
![1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridin-8-amine](/img/structure/B7772984.png)
![Methyl 5-[4-(benzoylamino)-3-hydroxyiminodihydro-2-thiophenyliden]pentanoate](/img/structure/B7772987.png)
![2-[[2,2,2-Trichloro-1-[(3-methylbenzoyl)amino]ethyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7773005.png)

